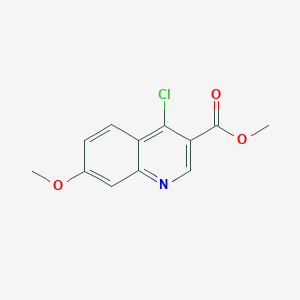

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-10(5-7)14-6-9(11(8)13)12(15)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWLLJYHWYPTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696125 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-50-5 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Quinoline Landscape: A Technical Guide to Methyl 4-chloro-7-methoxyquinoline Carboxylates

An Important Note on Isomeric Specificity: This guide addresses the chemical intermediate "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate." Initial database inquiries for this compound reveal significant ambiguity, with limited available data for the 3-carboxylate isomer. However, the isomeric variant, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No. 205448-66-4) , is a well-documented and industrially significant compound, primarily utilized as a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors.

Given the scarcity of detailed technical information for the 3-carboxylate isomer, this guide will focus on the comprehensively studied Methyl 4-chloro-7-methoxyquinoline-6-carboxylate . This approach provides a robust and data-supported overview of a closely related molecule, offering valuable insights for researchers, scientists, and drug development professionals working with substituted quinolines. The structural difference lies in the position of the methyl carboxylate group on the quinoline ring.

Core Compound Identity: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a heterocyclic organic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a quinoline core substituted with chloro, methoxy, and methyl carboxylate groups, imparts specific reactivity that is leveraged in multi-step synthetic pathways.[3]

Physicochemical and Computed Properties

The following table summarizes the key properties of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 205448-66-4 | [4][5][6] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [4][5][6][7][8] |

| Molecular Weight | 251.67 g/mol | [4][5][6][7][8] |

| Appearance | Light orange to orange solid | [9][10] |

| Melting Point | >125°C (decomposition) | [9][11] |

| Boiling Point | 377.4 ± 37.0 °C (Predicted) | [9][12][13] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [9][11][13] |

| Solubility | Soluble in DMSO (slightly) and Methanol (slightly) | [9][11] |

| InChIKey | DDDSGYZATMCUDW-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | [5] |

Synthesis and Mechanism

The primary route for synthesizing Methyl 4-chloro-7-methoxyquinoline-6-carboxylate involves the chlorination of its precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This reaction is a cornerstone in the production pipeline of several pharmaceuticals.

Experimental Protocol: Chlorination of a Quinoline Precursor

This protocol describes a common laboratory-scale synthesis.

Objective: To convert Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Reagents:

-

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

-

Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)[4][14]

-

Toluene or another suitable solvent[14]

-

N,N-dimethylformamide (DMF) (catalytic amount)[4]

-

Deionized water

-

Sodium hydroxide solution (e.g., 20%)[14]

-

Dichloromethane or Ethyl acetate for extraction[4]

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, suspend Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in a solvent such as toluene.[14]

-

Add a chlorinating agent, such as phosphoryl chloride or thionyl chloride.[4][14] A catalytic amount of DMF can be added when using thionyl chloride.[4]

-

Heat the reaction mixture to reflux (e.g., 90-95°C) for a period of 1 to 4 hours.[4][14] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature.[14]

-

Carefully quench the reaction by adding deionized water.[14]

-

If necessary, neutralize the mixture with a sodium hydroxide solution.[14]

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to yield the crude product.[4]

-

The crude product can be further purified by recrystallization.

Causality: The chlorinating agent (phosphoryl chloride or thionyl chloride) replaces the hydroxyl group at the 4-position of the quinoline ring with a chlorine atom. The high temperature provides the necessary activation energy for this nucleophilic substitution reaction.

Synthesis Workflow Diagram

Caption: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Applications in Drug Development

The primary and most significant application of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is its role as a key intermediate in the synthesis of Lenvatinib.[2][9]

Role in Lenvatinib Synthesis

Lenvatinib is an oral multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[15][16] The synthesis of Lenvatinib involves the coupling of two key intermediates, one of which is derived from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[15][17]

The methyl ester group of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is typically converted to a carboxamide to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[14] This amide is then reacted with another intermediate to form the final Lenvatinib molecule.[15][18]

Broader Potential Applications

Beyond its role in Lenvatinib synthesis, this class of compounds is of interest in other areas of medicinal chemistry and agrochemicals:

-

Antimalarial Agents: Quinoline derivatives have a long history as antimalarial drugs, and this compound has been investigated for its potential activity against Plasmodium falciparum.[1]

-

Antitumor Research: It has shown potential antitumor activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[1]

-

Pesticides: The unique chemical structure is being explored for the development of new pesticides with insecticidal, bactericidal, or herbicidal properties.[3]

-

Other Fine Chemicals: It can also be used as an intermediate in the synthesis of dyes and other fine chemicals.[1]

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Hazard Identification

-

Exposure: Prolonged exposure should be avoided. It is recommended to handle the compound in a well-ventilated area.[7]

-

Health Hazards: The health hazards have not been fully investigated. Caution should be exercised during handling.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Engineering Controls: A safety shower and eye bath should be readily available. Mechanical exhaust is required.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and oxidizing agents.[3] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9][11][13]

Conclusion

While the originally queried "this compound" remains an elusive compound with limited publicly available data, its isomer, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, stands as a well-characterized and vital intermediate in the pharmaceutical industry. Its critical role in the synthesis of Lenvatinib underscores the importance of substituted quinolines in modern drug development. The synthetic pathways, chemical properties, and applications discussed in this guide provide a comprehensive overview for researchers and professionals in the field, highlighting the versatility and significance of this molecule.

References

-

Alchemist-chem. (n.d.). Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved from [Link]

-

Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of lenvatinib - CN109734661B.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof.

-

PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Retrieved from [Link]

- Google Patents. (n.d.). CN111349045A - Synthetic method of lenvatinib and novel intermediate.

-

Pi-Chem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No: 205448-66-4). Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Retrieved from [Link]

-

CP Lab Safety. (n.d.). methyl 4-chloro-7-methoxyquinoline-6-carboxylate, min 97%, 100 grams. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: Properties, Uses, Safety, and Supplier in China [quinoline-thiophene.com]

- 4. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. indofinechemical.com [indofinechemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. echemi.com [echemi.com]

- 10. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate | 205448-66-4 [chemicalbook.com]

- 11. Methyl4-chloro-7-methoxyquinoline-6-carboxylate , 97% , 205448-66-4 - CookeChem [cookechem.com]

- 12. echemi.com [echemi.com]

- 13. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof - Google Patents [patents.google.com]

- 15. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 16. medkoo.com [medkoo.com]

- 17. qingmupharm.com [qingmupharm.com]

- 18. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Introduction

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate is a key heterocyclic intermediate with significant applications in the pharmaceutical industry. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Notably, this compound serves as a crucial building block in the synthesis of multi-kinase inhibitors, such as Lenvatinib, which are at the forefront of targeted cancer therapies.[1][2] Understanding the physicochemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals. These properties govern its reactivity, solubility, and bioavailability, ultimately influencing the efficiency of synthetic routes and the performance of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource, offering not just data, but also the underlying scientific principles and detailed experimental protocols. The methodologies described are robust and self-validating, reflecting best practices in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to distinguish between experimentally determined and computationally predicted values. While predictions offer valuable guidance, experimental verification remains the gold standard in drug development.

| Property | Value | Source | Notes |

| Chemical Structure | C₁₂H₁₀ClNO₃ | [3] | A substituted quinoline with a chloro group at position 4, a methoxy group at position 7, and a methyl carboxylate group at position 3. |

| Molecular Weight | 251.67 g/mol | [3] | |

| Appearance | Light orange to orange solid | Typical appearance at room temperature. | |

| Melting Point | >125°C (decomposes) | The compound decomposes upon melting, a critical factor for consideration in thermal processing and stability studies. | |

| Boiling Point | 377.4 ± 37.0 °C | Predicted | Prediction based on computational models. Experimental determination is challenging due to decomposition. |

| Density | 1.320 ± 0.06 g/cm³ | Predicted | Computational estimation. |

| Solubility | Water: Low solubilityOrganic Solvents: Soluble in DMSO (slightly), Methanol (slightly), and Dichloromethane | [4] | Quantitative data is not readily available in the public domain. See experimental protocols for determination. |

| pKa | 2.98 ± 0.30 | Predicted | The quinoline nitrogen is weakly basic. This predicted value suggests the compound will be predominantly in its neutral form at physiological pH. |

| LogP | 2.6 | Predicted | Indicates moderate lipophilicity, a key parameter for membrane permeability and overall drug-likeness. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The reported ¹H NMR spectrum for this compound in DMSO-d₆ is as follows:

-

δ 3.87 (s, 3H): This singlet corresponds to the three protons of the methyl group in the ester functionality (-COOCH₃).

-

δ 3.98 (s, 3H): This singlet is assigned to the three protons of the methoxy group (-OCH₃) at position 7.

-

δ 7.60 (s, 1H): This singlet represents the proton at position 5 of the quinoline ring.

-

δ 7.66 (d, J = 4.77 Hz, 1H): This doublet corresponds to the proton at position 2 of the quinoline ring, coupled to the proton at position 3.

-

δ 8.41 (s, 1H): This singlet is assigned to the proton at position 8 of the quinoline ring.

-

δ 8.83 (d, J = 4.77 Hz, 1H): This doublet corresponds to the proton at position 3 of the quinoline ring, coupled to the proton at position 2.

Note: The specific assignments can be confirmed through 2D NMR techniques such as COSY and HSQC.

Infrared (IR) Spectroscopy

-

~1720 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the quinoline ring.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the ester and methoxy groups.

-

~850-750 cm⁻¹: C-Cl stretching vibration.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable technique for this molecule. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 252.04. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental formula.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be robust and reproducible.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[6]

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered using a mortar and pestle.

-

Dry the sample in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) for at least 24 hours to remove any residual solvent.[6]

-

Pack the dried sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

For an unknown sample, a rapid heating rate (~10-20°C/min) can be used to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute.[6]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Solubility Determination (Kinetic Shake-Flask Method)

Rationale: Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[7]

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Experiment:

-

Add a small aliquot of the DMSO stock solution to a known volume of the aqueous buffer to achieve a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[8]

-

Incubate the mixture in a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[8]

-

After incubation, filter the suspension through a 0.45 µm filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve of the compound in the same solvent system should be used for accurate quantification.

-

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[9][10]

Procedure:

-

Setup:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary.[11]

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Place the solution in a jacketed beaker to maintain a constant temperature and blanket the solution with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic quinoline nitrogen.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the equivalence point can be determined from the first or second derivative of the titration curve.[12] Specialized software can be used to fit the titration data and calculate the pKa.

-

Biological Context and Significance

This compound is not an active pharmaceutical ingredient itself but a vital intermediate in the synthesis of potent drugs.[1] Its primary significance lies in its use in the production of Lenvatinib, a multi-kinase inhibitor approved for the treatment of various cancers.[2]

Role in Lenvatinib Synthesis

This compound provides the core quinoline scaffold of Lenvatinib. The synthesis involves the amidation of the methyl ester to the corresponding amide, followed by a nucleophilic aromatic substitution at the C4 position with 4-amino-3-chlorophenol.[13][14]

Lenvatinib's Mechanism of Action: Targeting Angiogenesis

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis (the formation of new blood vessels).[2][15][16][17] The primary targets include:

-

Vascular Endothelial Growth Factor (VEGF) Receptors (VEGFR1-3): Inhibition of VEGFRs blocks the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][17]

-

Fibroblast Growth Factor (FGF) Receptors (FGFR1-4): FGFR signaling is also implicated in angiogenesis and tumor cell proliferation.

-

Platelet-Derived Growth Factor Receptor alpha (PDGFRα): This receptor is involved in the growth and survival of various cell types, including tumor cells.

-

RET and c-KIT proto-oncogenes: These are also involved in cell growth and proliferation.

The following diagram illustrates the simplified signaling pathway inhibited by Lenvatinib.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of targeted cancer therapies. A thorough understanding of its physicochemical properties is essential for optimizing synthetic processes and ensuring the quality of the final drug product. This technical guide has provided a comprehensive overview of these properties, including both reported and predicted data, along with detailed, field-proven experimental protocols for their determination. By integrating this knowledge, researchers and drug development professionals can better navigate the challenges of bringing new and effective therapies to patients.

References

-

Alchemist-chem.com. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Available from: [Link].

-

Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link].

-

PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. National Center for Biotechnology Information. Available from: [Link].

-

National Center for Biotechnology Information (2024). Lenvatinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link].

-

Wang, Z., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(9), 11775-11781. Available from: [Link].

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link].

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

- Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

-

PubMed Central. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Available from: [Link].

- Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 237-239.

-

LENVIMA® (lenvatinib) | Mechanism of Action (MOA). Available from: [Link].

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Russian Journal of General Chemistry, 95(8).

- Journal of Chemical Education. (2006).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-862.

-

Wikipedia. (2024). Lenvatinib. Available from: [Link].

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available from: [Link].

- Google Patents. (2019). WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof.

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link].

-

Patsnap Synapse. (2024). What is the mechanism of Lenvatinib mesylate? Available from: [Link].

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link].

-

ResearchGate. (n.d.). Six-step synthesis of lenvatinib 50 starting from... Available from: [Link].

-

BioDuro. ADME Solubility Assay. Available from: [Link].

- PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1057.

- PubMed. (2021). The action and resistance mechanisms of Lenvatinib in liver cancer. Hepatobiliary Surgery and Nutrition, 10(4), 544-548.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link].

- Spectroscopy Online. (2018).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: Properties, Uses, Safety, and Supplier in China [quinoline-thiophene.com]

- 5. researchgate.net [researchgate.net]

- 6. thinksrs.com [thinksrs.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. scispace.com [scispace.com]

- 13. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]

- 14. WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof - Google Patents [patents.google.com]

- 15. Lenvatinib - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 17. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2][3] This document will delve into the strategic considerations behind a robust synthetic pathway, provide detailed experimental protocols, and outline the analytical techniques required for unambiguous structural confirmation.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a convergent three-step sequence. This strategy leverages well-established and reliable transformations in heterocyclic chemistry to construct the target molecule efficiently and with high purity. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

This approach begins with the well-known Gould-Jacobs reaction to construct the core quinoline ring system.[4][5] This is followed by a chlorination step to introduce the key chloro-substituent at the 4-position, and finally, an esterification to yield the desired methyl carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5] The reaction proceeds through a condensation followed by a thermal cyclization.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring to 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

After the initial condensation, add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) to the reaction mixture.

-

Increase the temperature to 250 °C and maintain for 30-60 minutes to effect cyclization. The product will precipitate from the hot solution.

-

Cool the reaction mixture to room temperature and add hexane to dilute the Dowtherm A and facilitate filtration.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove the solvent.

-

The crude Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can be purified by recrystallization from ethanol or used directly in the next step.

Caption: Key transformations in the Gould-Jacobs reaction.

Step 2: Synthesis of 4-Chloro-7-methoxyquinoline-3-carboxylic acid

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][7] This is a standard and efficient method for this transformation. The ethyl ester is also hydrolyzed to the carboxylic acid in this step.

Protocol:

-

To a flask containing Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq), carefully add phosphorus oxychloride (5-10 eq) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

-

The acidic aqueous mixture will contain the hydrolyzed carboxylic acid. Adjust the pH to 3-4 with a concentrated sodium hydroxide solution to ensure complete precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid with methanol. The Fischer esterification, using a catalytic amount of strong acid, is a suitable and cost-effective method.

Protocol:

-

Suspend 4-Chloro-7-methoxyquinoline-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm), the methyl ester protons (singlet, ~3.9 ppm), and distinct aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be consistent with the substituted quinoline structure. A singlet for the proton at the 2-position is also expected. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring (with characteristic shifts for carbons attached to chlorine and methoxy groups), and the carbons of the methoxy and methyl ester groups. |

| FTIR | Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching vibrations, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀ClNO₃, MW: 251.67 g/mol ). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed. |

| Melting Point | A sharp and defined melting point is indicative of high purity. |

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and antimalarial properties.[2][9][10] this compound is a versatile intermediate that allows for further functionalization at the 4-position through nucleophilic substitution of the chloro group. This enables the synthesis of a diverse library of compounds for screening in various biological assays.

The quinoline-3-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds with antiproliferative activity.[3] The introduction of various substituents at the 4-position can modulate the biological activity and pharmacokinetic properties of the resulting molecules. Therefore, the title compound serves as a crucial starting material for the development of novel therapeutic candidates.

Caption: Role of the title compound in drug discovery.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route to this compound. By following the detailed protocols and employing the described characterization techniques, researchers can confidently synthesize and validate this important chemical building block. Its versatile structure and proven relevance in medicinal chemistry make it a valuable asset for any drug discovery program focused on the development of novel quinoline-based therapeutics.

References

-

Govender, P., et al. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 26(15), 4585. Available at: [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. Available at: [Link]

-

Wikipedia contributors. (2023, December 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research, 22(10), 4949-4960. Available at: [Link]

-

Kumar, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1606. Available at: [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Available at: [Link]

-

Rathod, D. M., & Patel, P. R. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 3-23. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3034-3047. Available at: [Link]

-

ResearchGate. (n.d.). Gould-Jacobs reaction. Retrieved January 19, 2026, from [Link]

-

Protheragen. (n.d.). Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Available at: [Link]

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 39(12), 9419-9423. Available at: [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(5), 1445-1455. Available at: [Link]

-

Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-52. Available at: [Link]

-

Al-Trawneh, M. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(31), 3845-3867. Available at: [Link]

-

CP Lab Safety. (n.d.). methyl 4-chloro-7-methoxyquinoline-6-carboxylate, min 97%, 100 grams. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Core: Methyl 4-chloro-7-methoxyquinoline-3-carboxylate as a Pivotal Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2][3][4][5] Within this esteemed class of heterocycles, Methyl 4-chloro-7-methoxyquinoline-3-carboxylate has emerged as a particularly strategic building block. Its unique substitution pattern—featuring a reactive 4-chloro group, an electron-donating 7-methoxy group, and a versatile 3-carboxylate ester—provides a trifecta of chemical handles that medicinal chemists can exploit to construct complex molecular architectures with high precision and efficacy. This guide delves into the synthesis, chemical properties, and strategic applications of this key intermediate, with a particular focus on its role in the development of targeted cancer therapies, offering field-proven insights into its utility and the causalities behind its experimental choices.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7507-44-0 | [6] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [7] |

| Appearance | Bright yellow or orange solid | [8] |

| Melting Point | >125°C (decomposes) | [8] |

| Solubility | Low solubility in water; Soluble in dichloromethane | [5] |

| LogP | 2.6 | [1] |

Spectroscopic Characterization: The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques. The Infrared (IR) spectrum will prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. The ¹H NMR spectrum is characterized by distinct signals for the two methyl groups (methoxy and ester), and aromatic protons on the quinoline core. The ¹³C NMR will show a resonance for the carbonyl carbon of the ester at approximately 167 ppm. Mass spectrometry will show a molecular ion peak corresponding to its molecular weight.

Synthesis of the Core Building Block

The reliable and scalable synthesis of this compound is a prerequisite for its widespread use in drug discovery programs. A common and effective method involves the chlorination of the corresponding 4-quinolone precursor.

Experimental Protocol: Synthesis of this compound

Reaction: Chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

-

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-

Slowly add thionyl chloride to the mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.[8][9]

Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting the 4-quinolone to the 4-chloroquinoline. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the quinolone. The aqueous workup is necessary to remove excess thionyl chloride and other water-soluble byproducts.

Caption: Synthetic route to the title compound.

The Strategic Importance of the Substitution Pattern

The utility of this compound as a building block is a direct consequence of its specific arrangement of functional groups, each playing a distinct and crucial role.

-

The 4-Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution.[10][11] This is due to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex. This reactivity allows for the facile introduction of a wide variety of nucleophiles, most commonly amines and phenols, to build the desired molecular complexity.[12]

-

The 7-Methoxy Group: Modulator of Reactivity and Pharmacokinetics: The electron-donating methoxy group at the 7-position influences the electronic properties of the quinoline ring system, which can impact both the reactivity of the 4-chloro group and the binding of the final molecule to its biological target.[5] Furthermore, the methoxy group can serve as a key hydrogen bond acceptor and can influence the pharmacokinetic properties of the resulting drug candidate.

-

The 3-Carboxylate Ester: A Versatile Functional Group: The methyl ester at the 3-position provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5] Alternatively, the ester can be reduced to an alcohol or participate in other transformations.

Caption: Functional group analysis of the title compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors for the treatment of cancer.[13]

Case Study: The Synthesis of Lenvatinib

Lenvatinib is an orally active, multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of various cancers. The synthesis of Lenvatinib prominently features a derivative of this compound.[6][14]

Synthetic Workflow for a Key Lenvatinib Intermediate:

-

Amidation: The methyl ester of this compound is converted to the corresponding primary amide, 4-chloro-7-methoxyquinoline-6-carboxamide. This is typically achieved by reaction with ammonia.

-

Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-7-methoxyquinoline-6-carboxamide is then subjected to a nucleophilic aromatic substitution reaction with a substituted phenol. This step is crucial for installing the diaryl ether linkage characteristic of many kinase inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution in the Synthesis of a Lenvatinib Precursor

Reaction: Coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol.

Materials:

-

4-chloro-7-methoxyquinoline-6-carboxamide

-

4-amino-3-chlorophenol

-

A suitable base (e.g., potassium tert-butoxide)

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

Procedure:

-

To a solution of 4-amino-3-chlorophenol in the chosen solvent, add the base at room temperature.

-

Add 4-chloro-7-methoxyquinoline-6-carboxamide to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The SNAr reaction requires a base to deprotonate the phenol, generating the more nucleophilic phenoxide. A high-boiling aprotic solvent is used to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Caption: Synthetic workflow towards Lenvatinib.

Structure-Activity Relationships (SAR) of 4-Aminoquinoline Derivatives

The strategic value of this compound is further underscored by the structure-activity relationships of the resulting 4-aminoquinoline derivatives, particularly as kinase inhibitors.

Table 2: Illustrative SAR Data for 4-Aminoquinoline Analogs as Kinase Inhibitors

| Compound | R Group at 4-position | Kinase Target | IC₅₀ (nM) | Reference |

| A | 3-chloro-4-fluoroaniline | VEGFR2 | 5.2 | [13] |

| B | 3-ethynylaniline | EGFR | 11.0 | [13] |

| C | 4-aminophenol | Src | 8.5 | [13] |

| D | N,N-dimethyl-1,2-ethanediamine | VEGFR2 | >100 | [15] |

The data in this table is illustrative and intended to demonstrate general SAR trends.

The data suggests that small, electron-withdrawing or hydrophobic groups on the aniline ring at the 4-position are often favorable for potent kinase inhibition. In contrast, the introduction of a more flexible and basic side chain can significantly reduce or abrogate activity against certain kinases. This highlights the importance of the 4-position as a key vector for exploring and optimizing target engagement.

Broader Applications and Future Perspectives

While the development of kinase inhibitors represents a major application, the versatility of this compound extends to other therapeutic areas. The 4-aminoquinoline scaffold is historically significant in the development of antimalarial drugs like chloroquine.[3][16] Derivatives of this building block have been investigated for their potential as anti-infective agents.[17] Furthermore, its use in the synthesis of compounds for treating post-burn infections has also been reported.[8]

The future of this building block in medicinal chemistry remains bright. Its well-defined reactivity and proven track record in producing clinically successful drugs make it a reliable and valuable tool for drug discovery programs. As our understanding of disease biology continues to grow, it is likely that new and innovative applications for this strategic core will continue to emerge.

Conclusion

This compound is a testament to the power of a well-designed building block in medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The causality behind its utility lies in the predictable and efficient reactivity of the 4-chloro group, the modulating influence of the 7-methoxy group, and the versatility of the 3-carboxylate ester. Its central role in the synthesis of important drugs like Lenvatinib validates its status as a key intermediate. For researchers in drug development, a deep understanding of the chemistry and applications of this building block is essential for the rational design and synthesis of the next generation of therapeutic agents.

References

-

PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Available from: [Link][1]

- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.

-

O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.[3]

-

Alchemist-chem. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Available from: [Link][5]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.[10]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13.[11]

-

Kaur, K., Jain, M., Kaur, T., & Jain, R. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 19(2), 103-127.[16]

-

Home Sunshine Pharma. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available from: [Link]

-

ResearchGate. IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Available from: [Link][18]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Available from: [Link][19]

- Singh, P., & Kumar, V. (2018). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 23(10), 2548.

-

PubChem. 4-Chloro-7-methoxyquinoline. Available from: [Link][20]

- Powers, J. P., & Sanford, M. S. (2019). Concerted Nucleophilic Aromatic Substitutions. Accounts of chemical research, 52(2), 393–401.

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

-

University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

-

Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.[12]

- Sadowski, Z., & Tabaszewska, A. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6296.

-

Eco-Vector Journals Portal. Anti-Infective Agents. Available from: [Link][17]

-

Pharmaffiliates. 4-Chloro-7-methoxy-6-quinolinecarboxamide. Available from: [Link][14]

- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(42), 13845-13853.

Sources

- 1. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: Properties, Uses, Safety, and Supplier in China [quinoline-thiophene.com]

- 6. guidechem.com [guidechem.com]

- 7. Methyl-4-Chloro-7-methoxyquinoline-6-carboxylate [lgcstandards.com]

- 8. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate | 205448-66-4 [chemicalbook.com]

- 9. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Anti-Infective Agents [journals.eco-vector.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate Analogues: A Technical Guide for Drug Discovery

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its inherent planarity and ability to engage in various non-covalent interactions have made it a "privileged scaffold," capable of binding to a diverse array of biological targets.[1] From the historical success of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] This guide focuses on a specific, yet highly promising, class of quinoline derivatives: analogues of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. By dissecting the structure-activity relationships (SAR) of related compounds and extrapolating from the known pharmacology of the quinoline core, we can illuminate the most probable and potent therapeutic targets for this molecular framework, thereby providing a roadmap for future drug development endeavors.

Section 1: The Anticancer Potential - A Multi-pronged Attack on Malignancy

The anticancer activity of quinoline derivatives is well-documented, with several approved drugs and numerous clinical candidates underscoring their therapeutic utility.[7] For analogues of this compound, the anticancer potential likely stems from a combination of mechanisms, primarily centered on the induction of apoptosis and the inhibition of key signaling pathways that drive tumor progression.

Predicted Therapeutic Target: Kinase Inhibition

The substitution pattern of this compound suggests a strong potential for kinase inhibition. The quinoline scaffold itself is a known ATP-mimetic, capable of fitting into the nucleotide-binding pockets of various kinases.[2] Several FDA-approved quinoline-based kinase inhibitors are currently in clinical use, targeting receptors such as EGFR, VEGFR, and FGFR.[1][8][9]

Causality behind Target Selection:

-

Structural Analogy: The 4-anilinoquinoline scaffold, a close relative, is a well-established pharmacophore for EGFR inhibitors.[10] The 4-chloro substituent in our lead compound can be considered a key interaction point within the kinase hinge region.

-

Modulation of Pro-Survival Pathways: Kinases like PI3K, Akt, and mTOR are central to cell survival and proliferation pathways. Inhibition of these kinases by quinoline derivatives has been shown to induce apoptosis.[6] Molecular docking studies of similar 7-chloroquinoline derivatives have indicated a high affinity for PI3K/mTOR targets.[6]

-

Inhibition of Angiogenesis: Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) are critical for tumor angiogenesis. Multi-angiokinase inhibitors based on the quinoline scaffold have shown significant anticancer effects in preclinical models.

Potential Kinase Targets for this compound Analogues:

| Kinase Family | Specific Targets | Rationale |

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, FGFR, PDGFR | The 4-chloro and 7-methoxy groups can be optimized to achieve selectivity and potency against specific RTKs involved in tumor growth and angiogenesis. |

| Serine/Threonine Kinases | PI3K, Akt, mTOR, Pim-1 | The quinoline core can serve as a scaffold to disrupt the ATP-binding site of these crucial pro-survival kinases. |

| Non-Receptor Tyrosine Kinases | Src | Inhibition of Src kinase by quinoline derivatives has been linked to the suppression of cancer cell migration and proliferation.[3] |

Experimental Workflow for Validating Kinase Inhibition:

Caption: Workflow for kinase inhibitor validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

Prepare serial dilutions of the this compound analogue in DMSO, then dilute in kinase assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Add 20 µL of a commercial ADP-Glo™ Kinase Assay reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Predicted Therapeutic Target: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Quinoline-3-carboxylate derivatives have been shown to up-regulate intrinsic apoptosis pathways.[11] This suggests that analogues of this compound are likely to exert their cytotoxic effects through the activation of the apoptotic cascade.

Causality behind Target Selection:

-

Mitochondrial Pathway: The intrinsic apoptotic pathway is initiated at the mitochondria. The structural features of the quinoline analogues may allow them to interact with members of the Bcl-2 family of proteins, disrupting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), which are the executioners of apoptosis. Quinoline derivatives can lead to the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3, -7).

Experimental Workflow for Assessing Apoptosis Induction:

Caption: Workflow for apoptosis validation.

Detailed Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analogue for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Excite the FITC at 488 nm and measure the emission at 530 nm. Excite the PI and measure the emission at >670 nm.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Section 2: The Antimalarial Promise - Disrupting the Parasite's Survival

The quinoline core is synonymous with antimalarial therapy, with chloroquine and mefloquine being prime examples.[12] A closely related analogue, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, has shown potent activity against Plasmodium falciparum.[11] Therefore, it is highly probable that analogues of this compound will also exhibit significant antimalarial properties.

Predicted Therapeutic Target: Inhibition of Heme Polymerization

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[8][13]

Causality behind Target Selection:

-

Accumulation in the Digestive Vacuole: As weak bases, quinoline derivatives are thought to accumulate in the acidic digestive vacuole of the malaria parasite.

-

Heme Detoxification Pathway: During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.

-

Inhibition of Polymerization: The planar quinoline ring is believed to cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Experimental Workflow for Validating Antimalarial Activity:

Caption: Workflow for antimalarial drug validation.

Detailed Protocol: In Vitro Anti-plasmodial Assay using SYBR Green I

This method is a high-throughput and sensitive assay for measuring parasite proliferation.

-

Parasite Culture:

-

Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or Albumax I.[14]

-

Incubate the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol.

-

-

Drug Susceptibility Assay:

-

Prepare serial dilutions of the this compound analogue in culture medium.

-

In a 96-well plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the drug dilutions.

-

Incubate the plate for 72 hours under the same culture conditions.

-

-

Quantification of Parasite Growth:

-

After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

-

Incubate in the dark for 1 hour at room temperature.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells (uninfected red blood cells).

-

Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

-

Section 3: Exploring Anti-inflammatory Activity

Given the broad biological activities of quinolines, it is plausible that this compound analogues could also possess anti-inflammatory properties.

Predicted Therapeutic Target: Modulation of Inflammatory Pathways

The anti-inflammatory effects of various heterocyclic compounds are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

Causality behind Target Selection:

-

NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of the NF-κB pathway can suppress the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

-

Cytokine Production: Overproduction of pro-inflammatory cytokines like TNF-α and IL-6 is a hallmark of many inflammatory diseases. Compounds that can suppress the production of these cytokines have therapeutic potential.

Experimental Workflow for Validating Anti-inflammatory Activity:

Caption: Workflow for anti-inflammatory drug validation.

Detailed Protocol: NF-κB p65 Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

-

Cell Culture and Treatment:

-

Seed macrophages (e.g., RAW 264.7) on glass coverslips in a 24-well plate.

-

Pre-treat the cells with different concentrations of the this compound analogue for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB activation.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Conclusion: A Versatile Scaffold with Untapped Potential

The analogues of this compound represent a promising class of compounds with the potential to address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The structural features of this scaffold strongly suggest activity against a range of therapeutically relevant targets, including protein kinases, the apoptotic machinery, the parasite's heme detoxification pathway, and key inflammatory signaling cascades. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable framework for researchers to systematically evaluate these potential therapeutic targets and unlock the full potential of this versatile chemical scaffold. Through rigorous and hypothesis-driven investigation, the scientific community can translate the promise of these quinoline analogues into novel and effective therapies.

References

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC. [Link]

-

Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. (2025, August 7). ResearchGate. [Link]

-

Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

-

Different biological activities of quinoline. (2024, October 25). Your Website. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Your Website. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. [Link]

-

Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. (2024, November 7). PubMed Central. [Link]

-

Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. (n.d.). PMC. [Link]

-

Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. (n.d.). PubMed. [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. [Link]

-

Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. [Link]

-

efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Your Website. [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Your Website. [Link]

-

Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, August 6). Your Website. [Link]

-

Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015, November 20). Your Website. [Link]

-

Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. [Link]

-

A comprehensive guide to apoptosis detection. (2025, July 6). Your Website. [Link]

-

In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. (n.d.). MDPI. [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PMC. [Link]

-

What will be the best way to test NFkb activation via western blot?. (2024, July 19). ResearchGate. [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Your Website. [Link]

-

In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. (n.d.). PubMed Central. [Link]

-

NF-kappa B Activation Assay Kits. (n.d.). Fivephoton Biochemicals. [Link]

-

Detection of Apoptosis by Flow Cytometry: To Be or Not to Be. (2016, October 3). Bitesize Bio. [Link]

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]